molecular formula C21H21N3O4 B2639641 N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 942007-52-5

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2639641
CAS No.: 942007-52-5
M. Wt: 379.416
InChI Key: AFOOSWRYJMVQFX-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position and an acetamide moiety at the 1-position. The acetamide nitrogen is further substituted with a benzyl group.

Properties

IUPAC Name

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-18-10-8-16(12-19(18)28-2)17-9-11-21(26)24(23-17)14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOOSWRYJMVQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Benzylation: The final step involves the benzylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, synthetic routes, and inferred biological activities:

Compound Name Structural Features Biological Activity/Properties Key Differences Reference
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide - 3,4-Dimethoxyphenyl substituent
- N-benzyl acetamide
- Dihydropyridazinone core
Inferred: Potential antioxidant/anti-inflammatory activity due to dimethoxy groups Reference compound for comparisons
BF23860 - N-[2-(1H-indol-3-yl)ethyl] acetamide
- Same dihydropyridazinone core
Research use (exact activity unspecified); indole moiety may enhance CNS penetration Bulkier N-substituent (indole-ethyl vs. benzyl)
Compound X (CPX) - Furan-2-yl substituent
- Dual dihydropyridazinyl/pyridinone moieties
High binding affinity to CDR3 regions (monoclonal antibody stabilization) Furan and pyridinone groups instead of dimethoxyphenyl
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid - 4-Fluorophenyl substituent
- Free carboxylic acid
Not explicitly reported; fluorine may enhance metabolic stability Fluorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating)
Curcumin analog (3d) - 4-Hydroxy-3-methoxybenzylidene
- Cyclopentanone core
Potent ACE inhibition (IC₅₀ ~ 0.8 µM)<br/>Strong antioxidant activity Cyclic ketone core vs. dihydropyridazinone; phenolic -OH vs. methoxy groups
N-benzyl-2-cyano-acetamide (3d, ) - Cyano group
- N-benzyl acetamide
Intermediate in synthesis; no direct bioactivity reported Cyano substituent vs. dihydropyridazinone core

Key Observations :

Synthetic Routes: The target compound’s dihydropyridazinone core likely requires cyclization of hydrazine derivatives with diketones, contrasting with cyanoacetamide intermediates (e.g., ) synthesized via Knoevenagel condensations .

Inferred Pharmacokinetics: Compared to curcumin analogs with phenolic -OH groups, the target’s methoxy substituents may improve metabolic stability but reduce solubility .

Binding Affinity Trends :

  • Compound X’s high affinity for antibody CDR3 regions suggests dihydropyridazinyl cores are viable scaffolds for protein interaction inhibitors, though substituent choice (furan vs. dimethoxyphenyl) dictates target specificity .

Biological Activity

Overview of N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

This compound is a synthetic compound that belongs to the class of pyridazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Research has shown that pyridazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have indicated that modifications on the pyridazine ring can enhance anticancer potency by affecting cellular signaling pathways related to tumor growth.

Anti-inflammatory Properties

Compounds similar to this compound have been reported to possess anti-inflammatory effects. This activity is typically attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in mediating inflammatory responses in various diseases.

Analgesic Effects

The analgesic potential of such compounds has also been explored. Animal studies suggest that these derivatives can reduce pain perception through central and peripheral mechanisms. The modulation of neurotransmitter systems involved in pain signaling is often a key factor in their effectiveness.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyridazine derivatives, it was found that N-benzyl derivatives showed enhanced activity against human breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed increased levels of annexin V positivity in treated cells.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyridazine derivatives demonstrated that N-benzyl compounds significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction in inflammation was associated with decreased levels of TNF-alpha and IL-6 in serum samples.

Research Findings

Study Activity Cell Line/Model Findings
Study 1AnticancerMCF-7Induced apoptosis; increased annexin V positivity
Study 2Anti-inflammatoryCarrageenan-induced edema modelReduced edema; lower TNF-alpha and IL-6 levels

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